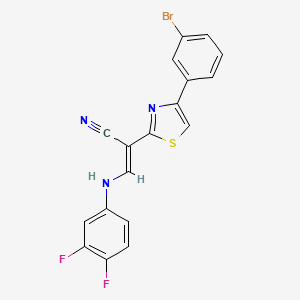

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s used in scientific research, indicating it may participate in various chemical reactions.Physical And Chemical Properties Analysis

One of the known physical properties of this compound is its appearance as a yellow solid . It has a melting point of 256–257 °C . More detailed physical and chemical properties are not provided in the available resources .Scientific Research Applications

Synthesis and Chemical Properties

Reduction and Derivative Formation : The reduction of acrylonitriles similar to the compound , with lithium aluminum hydride, leads to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing its potential in synthesizing novel organic compounds with varied functional groups (Frolov et al., 2005).

Novel Heterocycles for Antifungal Agents : New thiazoline and thiophene derivatives linked to indole moieties have been synthesized for potential antifungal applications. This illustrates the compound's utility in generating bioactive heterocycles with potential therapeutic applications (Gomha & Abdel‐Aziz, 2012).

Materials Science Applications

- Optoelectronic Devices : Thiophene dyes derived from similar acrylonitriles have been studied for their nonlinear optical limiting behavior, which is crucial for protecting human eyes and optical sensors, indicating the potential of such compounds in materials science, especially in developing photonic and optoelectronic devices (Anandan et al., 2018).

Medicinal Chemistry

In Vitro Cytotoxic Potency : Acrylonitriles substituted with triazoles or benzimidazoles have been tested for in vitro cytotoxic potency against various cancer cell lines. This highlights the significance of such compounds in medicinal chemistry for developing new anticancer agents (Sa̧czewski et al., 2004).

Photoluminescence for Chemosensors : Novel benzimidazoles and benzimidazo[1,2-a]quinolines derived from acrylonitriles have been synthesized and studied for their potential as chemosensors for detecting various cations, demonstrating the compound's application in developing sensitive materials for chemical detection and analysis (Hranjec et al., 2012).

properties

IUPAC Name |

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrF2N3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-14-4-5-15(20)16(21)7-14/h1-7,9-10,23H/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYYPLIRANCIER-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrF2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2758239.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2758240.png)

![8-methoxy-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758243.png)

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2758254.png)